molecular formula C22H25NO3 B2779004 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034307-45-2

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2779004
CAS No.: 2034307-45-2
M. Wt: 351.446
InChI Key: HIMHQMOFRHXMBH-UHFFFAOYSA-N
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Description

“2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” is a complex organic compound that features a biphenyl group, a pyrrolidine ring, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethanone precursor is replaced by the pyrrolidine moiety.

    Introduction of the Cyclopropylmethoxy Group: This group can be added through an etherification reaction, where the hydroxyl group of the ethanone is reacted with cyclopropylmethanol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylmethoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The biphenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for “2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-Biphenyl]-4-yloxy)-1-(pyrrolidin-1-yl)ethanone: Lacks the cyclopropylmethoxy group.

    2-([1,1’-Biphenyl]-4-yloxy)-1-(3-methoxypyrrolidin-1-yl)ethanone: Has a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

The presence of the cyclopropylmethoxy group in “2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone” may confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-22(23-13-12-21(14-23)25-15-17-6-7-17)16-26-20-10-8-19(9-11-20)18-4-2-1-3-5-18/h1-5,8-11,17,21H,6-7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMHQMOFRHXMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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